REACTION_CXSMILES
|
CCC1C2N=C(C=C3C(C=C)=C(C)C(=CC4[C@@H:32]([CH3:33])[C@H:31]([CH2:34][CH2:35][C:36]([OH:38])=O)C(=C(CC(O)=O)C5NC(C=2)=C(C)C=5C(O)=O)N=4)N3)C=1C.Br.C(O)(=O)C.[CH2:50](O)[CH2:51][CH2:52][CH2:53][CH2:54][CH3:55].CCC1C(C)=C2NC=1C=C1N=C3C(C(C(C(OC)=O)C3=C3N=C(C=C4NC(=C2)C(C=C)=C4C)C(C)C3CCC(OC)=O)=O)=C1C>>[CH2:50]([O:38][CH2:36][CH2:35][CH2:34][CH2:31][CH2:32][CH3:33])[CH2:51][CH2:52][CH2:53][CH2:54][CH3:55] |f:1.2|
|
Name
|
chlorin-e6 tetramethyl ester
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CCC1=C(C=2C=C3NC(=CC4=NC(=C(C5=C(C(=C(N5)C=C1N2)C)C(=O)O)CC(=O)O)[C@H]([C@@H]4C)CCC(=O)O)C(=C3C=C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
methyl pheophorbide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=N5)C=C6C(=C(C(=CC(=C1C)N2)N6)C=C)C)C)CCC(=O)OC)C4=N3)C(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |